(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
This compound is a hybrid molecule combining a piperazine core substituted with a 1-phenyl-1H-tetrazol-5-ylmethyl group and a 3,4,5-trimethoxyphenyl methanone moiety. The tetrazole ring is a bioisostere for carboxylic acids or other heterocycles, enhancing metabolic stability and binding affinity . The trimethoxyphenyl group is commonly associated with tubulin-binding activity in anticancer agents .
Properties
IUPAC Name |
[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-30-18-13-16(14-19(31-2)21(18)32-3)22(29)27-11-9-26(10-12-27)15-20-23-24-25-28(20)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPINXHFLWVROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety linked to a tetrazole ring and a trimethoxyphenyl group, which may contribute to its pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of the compound typically involves multiple steps:
- Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized through the reaction of an azide with a nitrile.
- Piperazine Derivative Synthesis : The piperazine is introduced by reacting the tetrazole derivative with piperazine in the presence of a base.
- Final Assembly : The trimethoxyphenyl group is then attached through a methanone linkage.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing for binding to various enzymes and receptors. This binding can modulate biological pathways leading to various therapeutic effects.
Biological Activities
Research indicates that compounds containing similar structures exhibit diverse biological activities, including:
- Antidepressant Effects : Compounds with piperazine and tetrazole groups have shown promise in modulating serotonin receptors, which are critical in mood regulation.
- Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Some studies indicate that tetrazole-containing compounds can inhibit inflammatory pathways, providing avenues for treating conditions like arthritis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Xanthine Oxidase Inhibition :
- Multitarget Activity :
Comparative Analysis
The following table summarizes the biological activities of similar tetrazole-containing compounds:
Scientific Research Applications
Research indicates that compounds with tetrazole and piperazine structures exhibit diverse biological activities. The potential therapeutic applications of this compound include:
1. Antimicrobial Properties
- Initial studies suggest effectiveness against various bacterial and fungal strains.
2. Anticancer Activity
- Research has shown potential in inhibiting tumor growth through modulation of cell signaling pathways.
3. Neurological Effects
- Investigations indicate possible applications in treating anxiety or depression by interacting with neurotransmitter systems.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Inhibits tumor growth |
| Neurological | Modulates neurotransmitter activity |
Case Studies and Research Findings
Several significant studies have focused on the synthesis and biological evaluation of tetrazole-containing compounds similar to (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone:
Synthesis and Evaluation
- A study reported the synthesis of various tetrazole derivatives as potential topoisomerase II inhibitors, highlighting their anticancer properties .
Neuropharmacological Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole-Piperazine Hybrids
- Compound 7a–x (): These derivatives feature a tetrazole-thioether linked to a sulfonylpiperazine core. Unlike the target compound, they lack the trimethoxyphenyl group and instead incorporate sulfonylphenyl substituents. Preliminary antiproliferative screening indicated moderate activity against cancer cell lines (e.g., IC₅₀ = 8–12 µM for 7d), attributed to the sulfonyl group’s electron-withdrawing effects enhancing cellular uptake .
- Compound 13a (): A 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone derivative. The allyl group on piperazine introduces steric bulk, which may reduce target binding compared to the trimethoxyphenyl methanone in the target compound.
Analogues with Trimethoxyphenyl Motifs
- Compound 8e (): A triazole-thiadiazole hybrid bearing a 3,4,5-trimethoxyphenyl group. However, its nitrobenzoyl substituent may confer higher cytotoxicity (hypothesized IC₅₀ < 5 µM) due to enhanced redox activity .
Table 1: Key Structural and Functional Differences
Research Implications and Limitations
- Strengths : The trimethoxyphenyl group in the target compound may enhance tubulin binding compared to sulfonyl or allyl analogues.
- Gaps: No direct biological data exist for the target compound. and suggest structural features correlate with activity, but functional validation is required.
Q & A
Q. What are the optimal synthetic routes for preparing (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the tetrazole moiety via cycloaddition (e.g., reacting nitriles with sodium azide) .
- Step 2 : Alkylation of the tetrazole with a piperazine derivative using a methylene linker. For example, coupling 1-phenyl-1H-tetrazole-5-methanol with piperazine under Mitsunobu conditions (triphenylphosphine/DIAD) .
- Step 3 : Formation of the methanone bridge by reacting the piperazine-tetrazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Basic Techniques :
- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm) to ensure ≥95% purity .
Q. What are the preliminary biological screening strategies for this compound?
- In vitro Assays :
- Target Prediction : Perform molecular docking (AutoDock Vina) against common targets (e.g., kinases, GPCRs) to prioritize assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
- Case Study : If Compound A (with a nitro group) shows higher antibacterial activity than Compound B (with a methoxy group), investigate:
- Electronic Effects : Use Hammett constants to correlate substituent electronic properties with activity .
- Solubility : Measure logP values (shake-flask method) to assess membrane permeability differences .
- Metabolic Stability : Perform liver microsome assays to compare degradation rates .
Example : highlights nitro-to-amino reduction altering activity; apply similar redox studies to the target compound.
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity () to suspected targets (e.g., topoisomerase II) .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track subcellular localization in live cells .
- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- Degradation Pathways :
- Formulation Strategies : Encapsulate in PLGA nanoparticles to enhance half-life .
Q. What computational methods support structure-activity relationship (SAR) studies?
- 3D-QSAR : Build a CoMFA/CoMSIA model using analogs’ biological data to predict activity cliffs .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding mode stability .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous assays?
Q. What analytical strategies differentiate stereoisomers or polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
